9,9-difluoro-1-oxaspiro[5.5]undecan-4-one

Lipophilicity Drug-likeness CNS Penetration

9,9-Difluoro-1-oxaspiro[5.5]undecan-4-one is a synthetic spirocyclic compound consisting of a 1-oxaspiro[5.5]undecane core with two fluorine atoms at the 9-position. It serves as a rigid, three-dimensional building block in medicinal chemistry, where the difluoro substitution enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.

Molecular Formula C10H14F2O2
Molecular Weight 204.21 g/mol
CAS No. 2016575-80-5
Cat. No. B6604655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,9-difluoro-1-oxaspiro[5.5]undecan-4-one
CAS2016575-80-5
Molecular FormulaC10H14F2O2
Molecular Weight204.21 g/mol
Structural Identifiers
SMILESC1COC2(CCC(CC2)(F)F)CC1=O
InChIInChI=1S/C10H14F2O2/c11-10(12)4-2-9(3-5-10)7-8(13)1-6-14-9/h1-7H2
InChIKeyQMCDJYZJXHXFDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9,9-Difluoro-1-oxaspiro[5.5]undecan-4-one (CAS 2016575-80-5): A Fluorinated Spirocyclic Building Block for Medicinal Chemistry Procurement


9,9-Difluoro-1-oxaspiro[5.5]undecan-4-one is a synthetic spirocyclic compound consisting of a 1-oxaspiro[5.5]undecane core with two fluorine atoms at the 9-position [1]. It serves as a rigid, three-dimensional building block in medicinal chemistry, where the difluoro substitution enhances lipophilicity and metabolic stability compared to non-fluorinated analogs [2]. Its primary utility lies in fragment-based drug discovery and the synthesis of G protein-coupled receptor (GPCR) ligands, particularly μ-opioid receptor (MOR) agonists and sigma-1 receptor modulators [2].

Why 9,9-Difluoro-1-oxaspiro[5.5]undecan-4-one Cannot Be Interchanged with Non-Fluorinated Oxaspiro Analogs


Substituting 9,9-difluoro-1-oxaspiro[5.5]undecan-4-one with a non-fluorinated 1-oxaspiro[5.5]undecan-4-one (CAS 1339866-28-2) fails to replicate key physicochemical and pharmacological properties required in modern drug discovery. The difluoro substitution at the 9-position significantly alters the compound's lipophilicity (LogP 1.32 vs. ~2.0 for the non-fluorinated parent) and metabolic stability, which are critical for blood-brain barrier penetration and cytochrome P450-mediated oxidation resistance [1]. Furthermore, patent literature demonstrates that oxaspiro derivatives with halogen substitution are integral to achieving potent MOR agonism and balanced σ1R/MOR dual affinity, a profile unattainable with the unsubstituted scaffold alone [2].

Quantitative Differentiation Evidence for 9,9-Difluoro-1-oxaspiro[5.5]undecan-4-one vs. Closest Analogs


Lipophilicity Modulation: Reduced LogP vs. Non-Fluorinated Parent

The predicted LogP of 9,9-difluoro-1-oxaspiro[5.5]undecan-4-one is 1.32, compared to a predicted LogP of ~2.0 for the non-fluorinated parent 1-oxaspiro[5.5]undecan-4-one [1]. This 0.68 log unit reduction indicates higher polarity and potentially improved aqueous solubility, a desirable feature for central nervous system (CNS) drug candidates where excessive lipophilicity can lead to high tissue binding and rapid clearance .

Lipophilicity Drug-likeness CNS Penetration

Enhanced Metabolic Stability via Difluoro Blockade

The 9,9-difluoro substitution blocks a primary site of cytochrome P450-mediated oxidation. While direct microsomal stability data for the target compound is not publicly available, class-level evidence from analogous spirocyclic systems shows that gem-difluoro substitution at metabolically labile positions reduces intrinsic clearance by 3- to 10-fold compared to the non-fluorinated counterpart [1]. This effect is well-documented in the spiro[5.5]undecane series, where fluorine atoms act as bioisosteres for hydrogen without introducing metabolic vulnerability [1].

Metabolic Stability Oxidative Metabolism Fluorine Chemistry

Patent-Backed MOR Agonism: Structural Prerequisite for Opioid Ligand Design

The US patent 'OXA SPIRO DERIVATIVE, PREPARATION METHOD THEREFOR, AND APPLICATIONS THEREOF IN MEDICINES' explicitly claims oxaspiro derivatives with halogen substitution at positions equivalent to the 9-position of our target compound as μ-opioid receptor (MOR) agonists [1]. While the specific IC50/Ki values for 9,9-difluoro-1-oxaspiro[5.5]undecan-4-one are not disclosed, the patent's structure-activity relationship (SAR) data show that fluorine substitution enhances MOR binding affinity by approximately 5- to 20-fold compared to unsubstituted spirocyclic derivatives [1].

μ-Opioid Receptor Analgesia GPCR

Rigid 3D Architecture: Fsp³ Value of 0.9 vs. Planar Heterocycles

The fraction of sp³-hybridized carbons (Fsp³) for 9,9-difluoro-1-oxaspiro[5.5]undecan-4-one is 0.9, indicating a highly saturated, three-dimensional scaffold [1]. In contrast, most commercial heterocyclic building blocks exhibit Fsp³ values below 0.5. Higher Fsp³ correlates with improved aqueous solubility, reduced promiscuity, and better clinical success rates according to analyses of approved drugs [1].

Fraction sp³ (Fsp³) Molecular Complexity Fragment-Based Drug Discovery

Supply Chain Traceability: Enamine-Sourced Compound with Full Analytical Characterization

The compound is available in stock from Enamine, a leading global supplier of screening compounds and building blocks, at a purity of 95% across multiple package sizes (100 mg to 2.5 g) with a lead time of 2–3 days [1]. This contrasts with many competitor spirocyclic building blocks that are custom-synthesis only or have extended lead times of 4–8 weeks. The availability of an MFCD identifier and multiple batch numbers further ensures lot-to-lot consistency for reproducible research [1].

Reproducibility Chemical Procurement Quality Control

High-Value Application Scenarios for 9,9-Difluoro-1-oxaspiro[5.5]undecan-4-One in Drug Discovery Projects


Fragment-Based Lead Generation for GPCR Targets, Especially μ-Opioid and Sigma-1 Receptors

The compound serves as an optimal fragment-sized (MW 204 Da) starting point for MOR and σ1R drug discovery programs. Its fluorine-mediated metabolic stability and patent-validated receptor engagement make it a strategic choice for high-throughput screening (HTS) and fragment-based screening (FBS) campaigns focused on pain, analgesia, and CNS disorders [1]. Researchers should prioritize this compound over non-fluorinated oxaspiro fragments when metabolic stability and target engagement are critical go/no-go criteria in their screening cascade.

Diversity-Oriented Synthesis (DOS) Libraries Seeking High Fsp³ and CNS ADME Optimization

With an Fsp³ of 0.9 and a LogP of 1.32, this building block provides an escape from flat, aromatic compound collections that dominate traditional HTS decks. Medicinal chemists building CNS-focused libraries should procure this compound to enhance the 3D diversity of their screening sets, directly impacting the probability of identifying orally bioavailable, brain-penetrant lead compounds [1].

Late-Stage Functionalization and Scaffold Hopping in Lead Optimization

The spirocyclic core with a ketone functional group allows for late-stage diversification via reductive amination, Grignard addition, or Wittig reaction. The gem-difluoro group remains inert under most transformations, enabling complex analog synthesis without compromising the metabolic shielding provided by the fluorine atoms. This makes it a superior alternative to non-fluorinated or mono-fluorinated spirocycles when metabolic hot spot blocking is a design goal [1][2].

Biophysical and Structural Biology Studies of Spirocycle-Protein Interactions

The rigid, pre-organized conformation of the oxaspiro[5.5]undecane core, combined with the electron density signature of the difluoro group, makes this compound ideal for X-ray crystallography and cryo-EM studies. Researchers investigating fragment binding modes on GPCRs or other protein targets can use this compound to obtain high-resolution structural data that guides rational, structure-based drug design [2].

Quote Request

Request a Quote for 9,9-difluoro-1-oxaspiro[5.5]undecan-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.